

physicochemical properties of 2,4-Dimethoxyaniline

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Compound of Interest

Compound Name: **2,4-Dimethoxyaniline**

Cat. No.: **B045885**

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An In-depth Technical Guide to the Physicochemical Properties of **2,4-Dimethoxyaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,4-Dimethoxyaniline**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and logical process visualization.

Core Physicochemical Data

2,4-Dimethoxyaniline is an organic aromatic amine compound featuring a benzene ring substituted with two methoxy groups and an amino group.^{[1][2]} It serves as a crucial intermediate in the synthesis of dyes, pigments, and various pharmaceutical compounds.^{[1][2]}

General and Physical Properties

The fundamental physical and chemical characteristics of **2,4-Dimethoxyaniline** are summarized below.

| Property | Value |
|-------------------|--|
| CAS Number | 2735-04-8 |
| Molecular Formula | C ₈ H ₁₁ NO ₂ ^[3] |
| Molecular Weight | 153.18 g/mol ^[4] |
| Appearance | Dark brown or black crystalline solid ^{[4][5][6]} |
| Melting Point | 33-36 °C ^{[5][6]} |
| Boiling Point | 75-80 °C ^{[5][6]} |
| Density | 1.075 g/mL at 25 °C ^[5] |
| Flash Point | >230 °F (>109 °C) - closed cup ^[5] |
| Water Solubility | 7 g/L at 20 °C ^{[5][6]} |
| pKa | 5.14 ± 0.10 (Predicted) ^[6] |
| Stability | Stable, but sensitive to prolonged light exposure. Incompatible with acids. ^{[5][6][7]} |

Spectroscopic Data

Mass spectrometry data for **2,4-Dimethoxyaniline** is available through various databases.

| Spectroscopy Type | Key Data Points |
|-------------------|--|
| GC-MS | Major peaks observed at m/z 153, 138, and 110. ^[4] |
| MS-MS | Precursor ion at 154.0863 with product ions at 139, 122, and 123. ^[4] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of compounds like **2,4-Dimethoxyaniline**.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure substances typically exhibit a sharp melting range of one to two degrees.[8]

Protocol:

- Sample Preparation: Ensure the **2,4-Dimethoxyaniline** sample is dry and finely powdered.
- Capillary Loading: Push the open end of a capillary tube into the powdered sample to pack a small amount (about 1-3 mm high) into the sealed end.[8][9]
- Apparatus Setup:
 - Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb. [9]
 - Insert the thermometer assembly into a heating apparatus, such as a Thiele tube or a modern melting point apparatus. The heating medium is typically mineral oil or a metal block.[8]
- Heating: Heat the apparatus slowly, at a rate of no more than 2°C per minute as the temperature approaches the expected melting point.[8]
- Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid mass turns into a clear liquid (the end of the melting range).[10]

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[11]

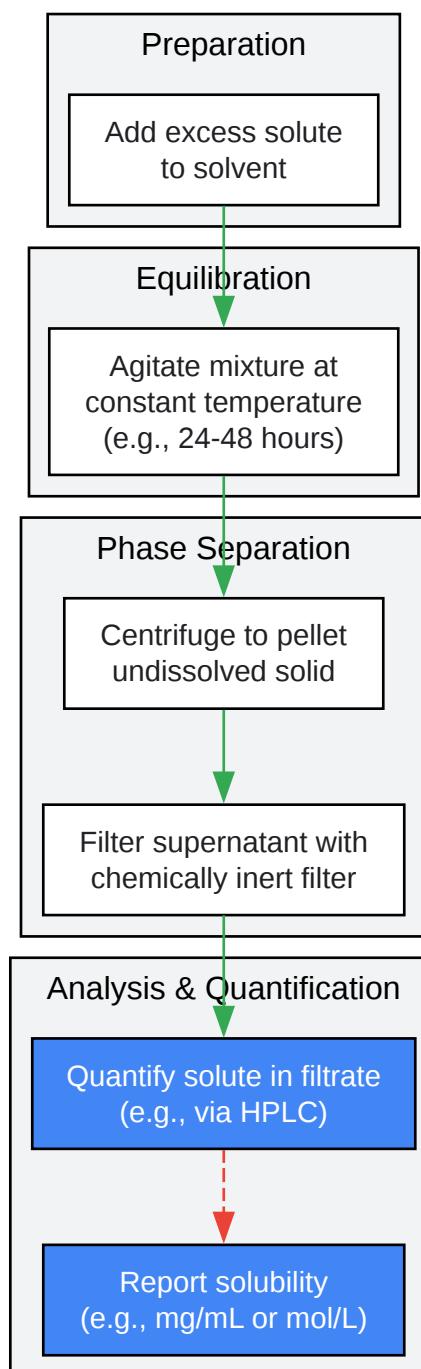
Protocol:

- Sample Preparation: Place a few milliliters of the liquid sample into a small test tube.

- Capillary Insertion: Seal one end of a capillary tube using a flame. Place this capillary tube, sealed-end-up, into the liquid in the test tube.[11][12]
- Apparatus Setup:
 - Attach the test tube to a thermometer.[11]
 - Immerse the assembly in a heating bath (e.g., Thiele tube) so that the sample is surrounded by the heating medium.[11][12]
- Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary will bubble out.[11] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[11]
- Observation: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][12]

Workflow for Determining Equilibrium Solubility

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]



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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Protocol (Shake-Flask Method):

- Preparation: Add an excess amount of **2,4-Dimethoxyaniline** to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask. The solute and solvent must be pure. [13]
- Equilibration: Agitate the flask at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13] Saturation is confirmed by the persistent presence of undissolved solid.
- Phase Separation: Allow the mixture to settle. Separate the saturated solution from the excess solid, typically by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[14]
- Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]
- Reporting: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.[14]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used method for pKa determination due to its simplicity and low cost.[15] It involves monitoring pH changes in a solution upon the stepwise addition of a titrant.

Protocol:

- System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[16]
- Sample Preparation: Dissolve an accurately weighed quantity of **2,4-Dimethoxyaniline** in a suitable solvent (e.g., water or a co-solvent system). The concentration should be sufficient for sensitive detection (e.g., 1 mM).[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]
- Titration:

- Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[16]
- Since **2,4-Dimethoxyaniline** is a weak base, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
- Add the titrant in small, precise increments, allowing the pH to stabilize and recording the reading after each addition.[16]
- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.[15]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a sample, which can be used for quantification according to the Beer-Lambert law.[17]

Protocol:

- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Select the appropriate wavelength range for scanning.[18][19]
- Sample Preparation:
 - Prepare a series of standard solutions of **2,4-Dimethoxyaniline** of known concentrations in a suitable solvent (one that does not absorb in the region of interest).
 - Use high-quality quartz cuvettes, as glass and plastic absorb UV light.[17]
- Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank or reference sample.[17] Place it in the spectrophotometer and perform a baseline scan to zero the instrument.[18] This corrects for any absorbance from the solvent and the cuvette itself.
- Measurement:
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}).

- Measure the absorbance of the unknown sample.
- Data Analysis: Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.[20] Use the absorbance of the unknown sample and the calibration curve to determine its concentration.[20]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.[21]

Protocol:

- Sample Preparation:
 - Dissolve an appropriate amount of the **2,4-Dimethoxyaniline** sample (e.g., 5-20 mg for ^1H NMR) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[22][23] The total volume should be around 0.6 mL.[23]
 - Transfer the solution to a clean, high-quality 5 mm NMR tube.[22]
 - Wipe the outside of the tube to remove any contaminants and cap it securely.[23]
- Instrument Setup:
 - Insert the NMR tube into a spinner and adjust its height using a depth gauge.[24]
 - Place the sample into the NMR spectrometer.
- Data Acquisition:
 - Locking: The spectrometer locks onto the deuterium signal from the solvent to stabilize the magnetic field.[23]
 - Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve high-resolution peaks.[23]
 - Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H , ^{13}C).[23]

- Acquisition: Set the experimental parameters (e.g., pulse sequence, number of scans) and begin the experiment.[23]
- Data Processing: After acquisition, the raw data (Free Induction Decay) is processed using a Fourier transform to generate the final NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to a residual solvent peak).

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